molecular formula C18H16N4O3 B14197558 N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide CAS No. 833452-32-7

N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide

Cat. No.: B14197558
CAS No.: 833452-32-7
M. Wt: 336.3 g/mol
InChI Key: ADWYRVYGKZBLKQ-OAHLLOKOSA-N
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Description

N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide is a complex organic compound that features a pyrrolidine ring, a nitropyridine moiety, and a phenylprop-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Coupling with Phenylprop-2-ynamide: The final step involves coupling the pyrrolidine-nitropyridine intermediate with phenylprop-2-ynamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a nitropyridine moiety, used as a kinase inhibitor.

    4-(Pyrrolidin-1-yl)benzonitrile: A pyrrolidine derivative with applications in medicinal chemistry.

Uniqueness

N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide is unique due to its combination of a pyrrolidine ring, nitropyridine moiety, and phenylprop-2-ynamide group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

833452-32-7

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(3R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide

InChI

InChI=1S/C18H16N4O3/c23-17(9-8-14-5-2-1-3-6-14)20-15-10-12-21(13-15)18-16(22(24)25)7-4-11-19-18/h1-7,11,15H,10,12-13H2,(H,20,23)/t15-/m1/s1

InChI Key

ADWYRVYGKZBLKQ-OAHLLOKOSA-N

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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